molecular formula C7H12ClN B1447945 (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 1423031-80-4

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B1447945
CAS No.: 1423031-80-4
M. Wt: 145.63 g/mol
InChI Key: HOXAQSMENDCLQL-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a secondary amine salt featuring a cyclopropylmethyl group and a propargyl (prop-2-yn-1-yl) substituent. The cyclopropylmethyl group imparts conformational rigidity due to the strained cyclopropane ring, while the propargyl moiety introduces reactivity typical of terminal alkynes, such as participation in click chemistry or metal-catalyzed cross-coupling reactions . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXAQSMENDCLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopropylmethylamine Intermediate

A key precursor, cyclopropylmethylamine, can be synthesized via a multi-step process involving organometallic reagents and subsequent functional group transformations:

  • Step 1: Reaction of a suitable cyclopropyl ketone with methyl-magnesium bromide (a Grignard reagent) in anhydrous tetrahydrofuran (THF) at low temperatures (-50 to -80 °C) to form a secondary alcohol intermediate. This step involves careful temperature control and quenching with aqueous ammonium chloride to isolate the intermediate alcohol.

  • Step 2: Conversion of the alcohol intermediate to an amine derivative using chlorosulfonyl isocyanate in dichloromethane at 0–5 °C, followed by hydrolysis with sodium hydroxide to yield the cyclopropylmethylamine.

  • Step 3: Formation of the hydrochloride salt by passing dry hydrogen chloride gas through a solution of the amine in ethyl acetate, followed by filtration and drying to obtain the pure hydrochloride salt.

This method is noted for its relatively mild reaction conditions, high yield, and purity compared to prior art, which often involved harsher conditions and lower recovery rates.

Introduction of the Prop-2-yn-1-yl Group

The propargyl (prop-2-yn-1-yl) substituent can be introduced via:

  • N-alkylation of cyclopropylmethylamine using propargyl halides (e.g., propargyl bromide or chloride) under basic conditions. This typically involves:

    • Dissolving cyclopropylmethylamine in an appropriate solvent (e.g., acetonitrile or ethanol).
    • Adding a base such as potassium carbonate or sodium hydride to deprotonate the amine.
    • Slowly adding the propargyl halide to the reaction mixture at controlled temperatures (0–25 °C).
    • Stirring the mixture until completion, followed by workup and purification.
  • Alternative methods include reductive amination or catalytic coupling reactions, but direct N-alkylation remains the most straightforward and widely used approach.

Purification and Salt Formation

  • The free base amine is converted to the hydrochloride salt by treatment with dry HCl gas or by reaction with hydrochloric acid in a suitable solvent.
  • The salt is isolated by filtration or crystallization and dried under vacuum to yield the final product with high purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Grignard addition Methyl-magnesium bromide in anhydrous THF -50 to -80 0.5–3 hours 85–90 Controlled addition, quenching step
Chlorosulfonyl isocyanate Dichloromethane, 0–5 °C 1–2 hours 80–85 Intermediate for amine formation
Hydrolysis with NaOH Aqueous sodium hydroxide 20–30 1–3 hours 80–90 Conversion to cyclopropylmethylamine
N-alkylation Propargyl halide, base (K2CO3 or NaH) 0–25 2–6 hours 75–85 Formation of N-propargyl derivative
Salt formation Dry HCl gas or HCl solution in ethyl acetate 0–25 1–2 hours >95 Crystallization of hydrochloride salt

These yields and conditions are representative based on the synthesis of related cyclopropylmethyl amines and their N-alkyl derivatives, adapted for the propargyl substituent.

Research Findings and Optimization Notes

  • The use of methyl-magnesium bromide in THF at low temperatures ensures high selectivity and minimizes side reactions during the formation of the cyclopropylmethanol intermediate.
  • Chlorosulfonyl isocyanate is effective for introducing the amine functionality via a sulfonyl isocyanate intermediate, which upon hydrolysis yields the desired amine with good purity and yield.
  • N-alkylation with propargyl halides requires careful control of base and temperature to avoid over-alkylation or polymerization of the alkyne moiety.
  • The hydrochloride salt form improves the compound’s stability and handling properties, and dry HCl gas treatment in ethyl acetate is preferred for obtaining high-purity crystalline material.
  • Alternative synthetic routes involving reductive amination or catalytic coupling are reported but often require more complex conditions or catalysts, making the described method practical for scale-up.

Summary Table of Key Synthetic Steps

Intermediate/Product Synthetic Step Key Reagents/Conditions Yield (%) Reference
Cyclopropylmethanol derivative Grignard addition Methyl-magnesium bromide, THF, -50 to -80 °C 85–90
(N-Chlorosulfonyl)cyclopropylmethanamine Reaction with chlorosulfonyl isocyanate Dichloromethane, 0–5 °C 80–85
Cyclopropylmethylamine Hydrolysis with NaOH Aqueous NaOH, 20–30 °C 80–90
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine N-alkylation with propargyl halide Propargyl bromide, base, 0–25 °C 75–85
Hydrochloride salt Treatment with HCl gas Dry HCl gas, ethyl acetate, 0–25 °C >95

Chemical Reactions Analysis

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to convert the compound into its amine derivatives.

  • Substitution: Substitution reactions can occur at the alkyne or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of cyclopropylmethylamine derivatives.

  • Reduction: Formation of cyclopropylmethylamine derivatives with reduced functional groups.

  • Substitution: Formation of various substituted cyclopropylmethylamine derivatives.

Scientific Research Applications

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine HCl C₇H₁₁ClN* ~152.6 Cyclopropylmethyl, Propargyl Not explicitly provided
Allyl-prop-2-ynyl-amine HCl C₆H₁₀ClN 131.60 Allyl, Propargyl 1158414-22-2
(Cyclopropylmethyl)(methyl)amine HCl C₅H₁₀ClN 119.60 Cyclopropylmethyl, Methyl Not explicitly provided
Cinnamylamine HCl C₉H₁₂ClN 169.65 3-Phenylpropenyl 868-50-4
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl C₇H₈ClNS 181.66 Thiophene, Propargyl 115955-65-2
Key Observations:
  • Cyclopropylmethyl vs.
  • Propargyl vs. Aromatic Groups : Propargyl substituents enable alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas aromatic groups (e.g., phenyl in cinnamylamine) may enhance π-π interactions in drug-receptor binding .
  • Heterocyclic Variations : The thiophene-substituted analog () demonstrates how heteroaromatic rings can modulate electronic properties and solubility .

Biological Activity

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H11N·HCl, indicating it is a hydrochloride salt of a propargylamine. The presence of both cyclopropylmethyl and prop-2-yn-1-yl groups contributes to its unique chemical reactivity and biological properties.

(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride exhibits several biological activities primarily through its interaction with various receptors and enzymes:

  • Monoamine Oxidase Inhibition : Propargylamines, including this compound, are known to inhibit monoamine oxidase (MAO) enzymes. This inhibition can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which may have implications for treating mood disorders and neurodegenerative diseases.
  • Enzyme Interaction : The compound has been studied for its potential to inhibit specific enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This inhibition can affect endocannabinoid signaling pathways, which are crucial for various physiological processes .
  • Receptor Binding : Preliminary studies suggest that (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride may interact with serotonin receptors, particularly the 5-HT2C subtype. This interaction could influence mood regulation and appetite control .

In Vitro Studies

In vitro studies have demonstrated that (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride can effectively inhibit MAO activity. For instance, a study reported a significant increase in serotonin levels in neuronal cell cultures treated with this compound, indicating its potential as an antidepressant agent.

In Vivo Studies

In vivo research has shown that administration of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride in animal models leads to notable behavioral changes consistent with enhanced serotonergic activity. For example, mice treated with the compound exhibited reduced immobility in forced swim tests, suggesting antidepressant-like effects .

Case Study 1: Antidepressant Potential

A study involving the administration of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride to rodents indicated a dose-dependent reduction in depressive behaviors. The compound was administered at varying doses (10–60 mg/kg), with significant improvements noted at higher concentrations .

Dose (mg/kg)Immobility Time (seconds)
10120
3090
6060

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride significantly reduced cell death in neuronal cultures exposed to oxidative agents .

Q & A

Q. Q1: What are the optimal synthetic routes for (cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution between cyclopropylmethylamine and propargyl bromide (or analogous reagents), followed by salt formation with HCl. Key steps include:

Amine Alkylation : React cyclopropylmethylamine with propargyl bromide in anhydrous THF or DCM under inert atmosphere (N₂/Ar) at 0–25°C. Use a molar excess of amine (1.2–1.5 equiv) to drive the reaction .

Workup : Quench with aqueous NaOH, extract with DCM, and dry over MgSO₄.

Salt Formation : Treat the free amine with HCl (gas or 1–2 M in diethyl ether) in anhydrous ethanol. Precipitation yields the hydrochloride salt .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, eluent: 9:1 DCM/MeOH) or GC-MS.
  • Purity ≥95% can be achieved via recrystallization from ethanol/ether (1:3 v/v) .

Advanced Analytical Characterization

Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound in research settings?

Methodological Answer: A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR (D₂O/DMSO-d₆): Key signals include cyclopropyl protons (δ 0.5–1.2 ppm), propargyl CH₂ (δ 3.1–3.4 ppm), and amine protons (δ 2.5–3.0 ppm, broad) .
  • ¹³C NMR : Confirm cyclopropyl carbons (δ 6–12 ppm) and alkyne carbons (δ 70–85 ppm).

Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₇H₁₁NCl: 160.0625 (calc.) vs. observed .

Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2%.

HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH). Purity >98% required for biological assays .

Basic Reactivity & Functionalization

Q. Q3: What common reactions can this compound undergo, and what are the recommended conditions?

Methodological Answer: Key reactions include:

Oxidation : Treat with KMnO₄/H₂SO₄ to form nitroxide radicals (monitored by EPR). Avoid overoxidation by limiting reaction time to 1–2 hrs .

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the alkyne to a propyl group. Use 1 atm H₂ at 25°C for 6–12 hrs .

Substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C to generate tertiary amines.

Advanced Biological Applications

Q. Q4: How can researchers investigate the biological activity of this compound, particularly its interactions with enzymes or receptors?

Methodological Answer:

Enzyme Inhibition Assays :

  • Use fluorescence-based assays (e.g., CYP450 isoforms) with varying compound concentrations (1 nM–100 µM). Calculate IC₅₀ via nonlinear regression .
  • Include positive controls (ketoconazole for CYP3A4) and validate with LC-MS/MS .

Receptor Binding Studies :

  • Radioligand displacement assays (e.g., σ receptors) using [³H]-DTG. Measure Kᵢ values using the Cheng-Prusoff equation .

Data Contradiction & Troubleshooting

Q. Q5: How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

Methodological Answer: Potential variables causing yield variations:

Reagent Purity : Use ≥99% propargyl bromide and freshly distilled amine.

Temperature Control : Exothermic reactions may require strict cooling (0–5°C).

Workup Efficiency : Ensure complete extraction (3× with DCM) and avoid aqueous phase contamination.

Salt Precipitation : Slow addition of HCl and controlled crystallization (stirring rate: 200–300 rpm) improve yield .
Troubleshooting Protocol :

  • Repeat synthesis with rigorous control of variables.
  • Compare analytical data (NMR, HPLC) with literature to identify byproducts .

Advanced Computational Modeling

Q. Q6: What computational methods can predict the compound’s reactivity or binding modes in silico?

Methodological Answer:

DFT Calculations : Use Gaussian09 to optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Molecular Docking : Dock the compound into receptor structures (PDB: e.g., 5HT2A) using AutoDock Vina. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Stability & Storage

Q. Q7: What are the best practices for long-term storage of this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under argon at –20°C. Desiccate with silica gel to prevent hygroscopic degradation .
  • Stability Monitoring : Perform HPLC every 6 months. Degradation >5% warrants repurification via flash chromatography (SiO₂, 5% MeOH/DCM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride
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(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride

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